2,6-Dichloro-4-(pentafluorosulfur)nitrobenzene
Overview
Description
2,6-Dichloro-4-(pentafluorosulfur)nitrobenzene is a chemical compound with the CAS Number: 1431329-68-8 . It has a molecular weight of 318.05 . The IUPAC name for this compound is (3,5-dichloro-4-nitrophenyl)pentafluoro-lambda6-sulfane .
Molecular Structure Analysis
The molecule contains a total of 19 atoms. There are 2 Hydrogen atoms, 6 Carbon atoms, 1 Nitrogen atom, 2 Oxygen atoms, 1 Sulfur atom, 5 Fluorine atoms, and 2 Chlorine atoms . It contains total 19 bond(s); 17 non-H bond(s), 8 multiple bond(s), 1 rotatable bond(s), 2 double bond(s), 6 aromatic bond(s), 1 six-membered ring(s), and 1 nitro group(s) (aromatic) .Physical And Chemical Properties Analysis
The compound is a liquid at ambient temperature .Scientific Research Applications
Chemical Synthesis and Derivatives
New 4-pentafluorosulfanyl and 4-perfluoroalkylthio derivatives of 1-chloro-2,6-dinitrobenzene, including the compound of interest, have been synthesized. These compounds, due to their fluorine-containing, electron-withdrawing substituents, show increased reactivity towards nucleophilic attack. Their synthesis opens pathways for the introduction of various N- and S-containing groups into the aromatic ring, expanding the possibilities for creating novel compounds with potential applications in materials science and pharmaceuticals. Notably, SF5, CF3S, and C2F5S analogues of trifluralin, a pre-emergence herbicide, were prepared, highlighting the compound's relevance in the development of agrochemicals. Furthermore, these derivatives have shown potential in heterocyclic chemistry, with the synthesis of fluorine-containing derivatives of benzothiazole N-oxide being a significant achievement (A. M. Sipyagin et al., 2004).
Electrophilic Aromatic Substitution
The kinetics and products of aromatic nitrations, including reactions involving derivatives similar to 2,6-dichloro-4-(pentafluorosulfur)nitrobenzene, have been studied in solutions of dinitrogen pentaoxide in nitric acid. This research sheds light on the reaction mechanisms and conditions favorable for electrophilic aromatic substitution, contributing valuable knowledge for synthetic organic chemistry, especially in designing specific nitration processes for complex aromatic compounds (R. B. Moodie, R. Stephens, 1987).
Photoelectrochemical Behavior
The photoelectrochemical behavior of chlorinated nitrobenzenes, including structures similar to the compound , has been explored. The study demonstrated that these compounds could undergo reversible one-electron reductions to form radical anions, which, upon irradiation with light, can undergo dechlorination. This finding is significant for environmental chemistry, suggesting potential routes for the detoxification of chlorinated aromatic pollutants through photoelectrochemical methods (Gavin Macfie et al., 2001).
Molecular Structure and Conformation
The molecular structure, conformation, and potential for internal rotation of difluoronitrobenzene derivatives have been investigated, providing insight into the electronic effects of halogen and nitro substituents on benzene rings. This research contributes to a deeper understanding of the physicochemical properties of halogenated nitrobenzenes, which is crucial for their application in various fields, including materials science and pharmaceutical chemistry (O. V. Dorofeeva et al., 2008).
properties
IUPAC Name |
(3,5-dichloro-4-nitrophenyl)-pentafluoro-λ6-sulfane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl2F5NO2S/c7-4-1-3(17(9,10,11,12)13)2-5(8)6(4)14(15)16/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AITUMDBFPHCCQT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)[N+](=O)[O-])Cl)S(F)(F)(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl2F5NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dichloro-4-(pentafluorosulfur)nitrobenzene |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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